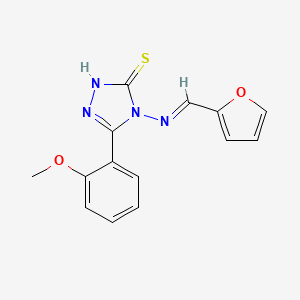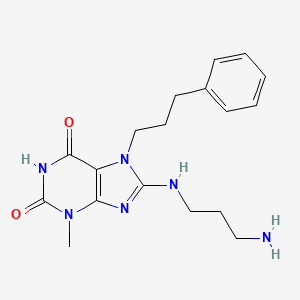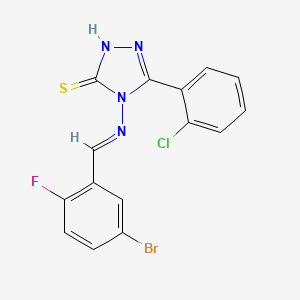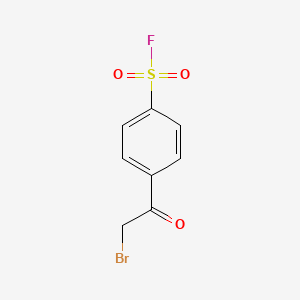
4-(2-bromoacetyl)-Benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-bromoacetyl)-Benzenesulfonyl fluoride is an organic compound that features both a bromoacetyl group and a benzenesulfonyl fluoride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoacetyl)-Benzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl fluoride with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-bromoacetyl)-Benzenesulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction: The bromoacetyl group can be reduced to an acetyl group using reducing agents like lithium aluminum hydride.
Oxidation: The benzenesulfonyl fluoride moiety can be oxidized to form sulfonic acids or sulfonates under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents. The reaction is usually conducted in anhydrous ether or tetrahydrofuran.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used. The reaction is typically carried out in acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Substituted benzenesulfonyl fluorides.
Reduction: 4-(2-acetyl)-Benzenesulfonyl fluoride.
Oxidation: Benzenesulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-bromoacetyl)-Benzenesulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-bromoacetyl)-Benzenesulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group is highly reactive towards nucleophiles, making it useful in the synthesis of various derivatives. The benzenesulfonyl fluoride moiety can act as an electrophile, participating in reactions with nucleophiles to form sulfonamide or sulfonate derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-bromoacetyl)-Benzenesulfonyl chloride: Similar structure but with a chloride instead of fluoride.
4-(2-chloroacetyl)-Benzenesulfonyl fluoride: Similar structure but with a chloroacetyl group instead of bromoacetyl.
4-(2-bromoacetyl)-Benzenesulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl fluoride.
Uniqueness
4-(2-bromoacetyl)-Benzenesulfonyl fluoride is unique due to the presence of both a bromoacetyl group and a benzenesulfonyl fluoride moiety. This combination of functional groups provides a unique reactivity profile, making it a valuable compound in various chemical syntheses and applications.
Eigenschaften
CAS-Nummer |
433-21-6 |
|---|---|
Molekularformel |
C8H6BrFO3S |
Molekulargewicht |
281.10 g/mol |
IUPAC-Name |
4-(2-bromoacetyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H6BrFO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2 |
InChI-Schlüssel |
RWHNIEOAPNZZGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CBr)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


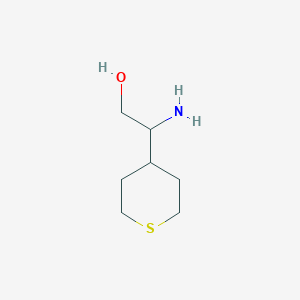
![1-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B15087958.png)
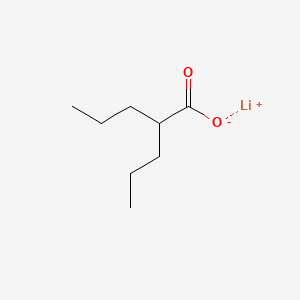
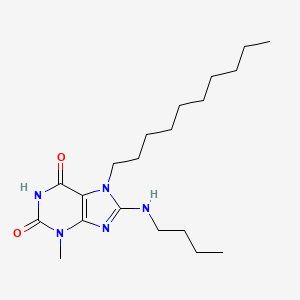

![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)aceticacidhemihydrochloride](/img/structure/B15087980.png)
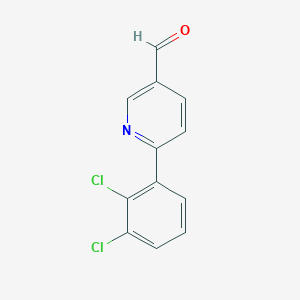

![2-(2-Cyanoethyl)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15088006.png)


